molecular formula C6H13N3O B14171058 (2R)-2-(Azidomethyl)-3-methylbutan-1-ol CAS No. 922725-33-5

(2R)-2-(Azidomethyl)-3-methylbutan-1-ol

Cat. No.: B14171058
CAS No.: 922725-33-5
M. Wt: 143.19 g/mol
InChI Key: JQXNZIUZCWFXLW-ZCFIWIBFSA-N
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Description

(2R)-2-(Azidomethyl)-3-methylbutan-1-ol: is an organic compound with a unique structure that includes an azide group attached to a chiral carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(Azidomethyl)-3-methylbutan-1-ol typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where an alcohol precursor is treated with sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2R)-2-(Azidomethyl)-3-methylbutan-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The azide group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: The azide group can participate in substitution reactions, such as the Staudinger reaction, where it reacts with triphenylphosphine (PPh₃) to form an iminophosphorane intermediate.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Triphenylphosphine (PPh₃) in an inert solvent like tetrahydrofuran (THF).

Major Products Formed:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Iminophosphorane intermediates.

Scientific Research Applications

Chemistry: In organic synthesis, (2R)-2-(Azidomethyl)-3-methylbutan-1-ol is used as a building block for the synthesis of more complex molecules. Its azide group is particularly useful in click chemistry, a class of biocompatible reactions that are widely used in chemical biology.

Biology: The compound can be used to modify biomolecules through azide-alkyne cycloaddition reactions, enabling the study of biological processes at the molecular level.

Industry: Used in the production of specialty chemicals and materials, including polymers and coatings that require specific functional groups for performance enhancement.

Mechanism of Action

The mechanism by which (2R)-2-(Azidomethyl)-3-methylbutan-1-ol exerts its effects depends on the specific application. In click chemistry, the azide group reacts with alkynes to form stable triazole rings, a process that is highly efficient and selective. This reaction is catalyzed by copper(I) ions, which facilitate the cycloaddition process.

Comparison with Similar Compounds

    (2R)-2-(Azidomethyl)-oxirane: Another azide-containing compound with a different backbone structure.

    (2R)-2-(Azidomethyl)-3-methylbutanoic acid: Similar structure but with a carboxylic acid group instead of an alcohol.

Uniqueness: (2R)-2-(Azidomethyl)-3-methylbutan-1-ol is unique due to its specific combination of an azide group and a chiral center, making it particularly useful in stereoselective synthesis and applications requiring chirality.

Properties

CAS No.

922725-33-5

Molecular Formula

C6H13N3O

Molecular Weight

143.19 g/mol

IUPAC Name

(2R)-2-(azidomethyl)-3-methylbutan-1-ol

InChI

InChI=1S/C6H13N3O/c1-5(2)6(4-10)3-8-9-7/h5-6,10H,3-4H2,1-2H3/t6-/m1/s1

InChI Key

JQXNZIUZCWFXLW-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)[C@H](CN=[N+]=[N-])CO

Canonical SMILES

CC(C)C(CN=[N+]=[N-])CO

Origin of Product

United States

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